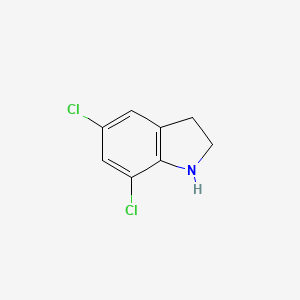
5,7-Dichloroindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloroindoline: is a chemical compound belonging to the indoline family, characterized by the presence of two chlorine atoms at the 5th and 7th positions of the indoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloroindoline typically involves the chlorination of indoline derivatives. One common method is the reaction of indoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 5th and 7th positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: 5,7-Dichloroindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-2,3-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of this compound derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: this compound-2,3-dione.
Reduction: Various this compound derivatives.
Substitution: Substituted indoline compounds with different functional groups.
Scientific Research Applications
Chemistry: 5,7-Dichloroindoline is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. These compounds can interact with specific biological targets, making them useful in drug discovery and development.
Medicine: The compound and its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases. Their ability to modulate biological pathways makes them potential candidates for therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical properties allow for the creation of vibrant and stable colors, which are essential in textile and printing industries.
Mechanism of Action
The mechanism of action of 5,7-Dichloroindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In receptor modulation, this compound derivatives can act as agonists or antagonists, altering the signaling pathways and leading to therapeutic effects.
Comparison with Similar Compounds
- 5,7-Dichloroindoline-2,3-dione
- 5,6-Dichloroindoline
- 5,7-Dibromoindoline
Comparison: Compared to other similar compounds, this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of chlorine atoms at the 5th and 7th positions enhances its reactivity in substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, its derivatives exhibit a wide range of biological activities, making it a valuable compound in medicinal chemistry.
Properties
CAS No. |
70555-58-7 |
|---|---|
Molecular Formula |
C8H8Cl3N |
Molecular Weight |
224.5 g/mol |
IUPAC Name |
5,7-dichloro-2,3-dihydro-1H-indole;hydrochloride |
InChI |
InChI=1S/C8H7Cl2N.ClH/c9-6-3-5-1-2-11-8(5)7(10)4-6;/h3-4,11H,1-2H2;1H |
InChI Key |
MWIGYJZZNANODK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-bromo-5,6,7,8-tetrahydropyrrolo[3,2-c]azepin-4(1H)-one](/img/structure/B8783540.png)
![1-[(Piperidin-4-yl)methyl]piperidin-4-ol](/img/structure/B8783545.png)
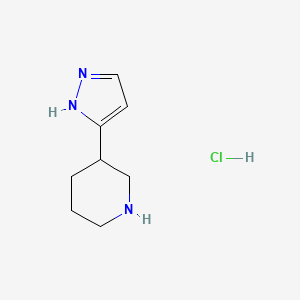
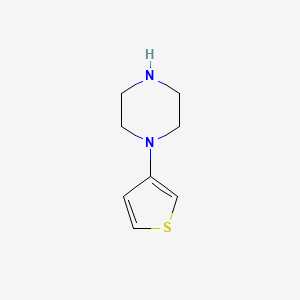
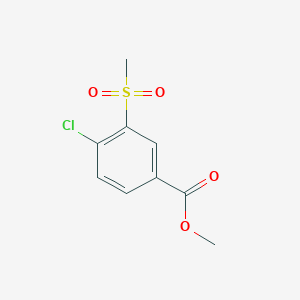
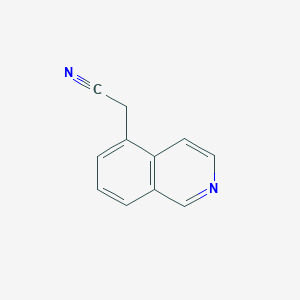
![(2-Chloro-4-morpholinopyrido[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B8783582.png)
![6-Iodo-1-(isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B8783590.png)
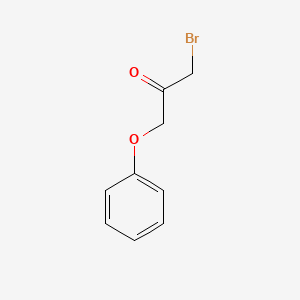
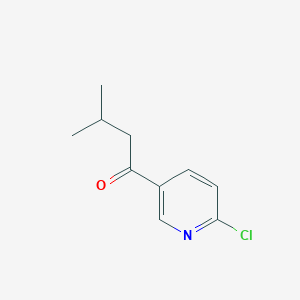
![5'-Bromo-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B8783623.png)
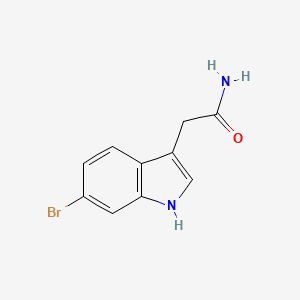
![2-[(Trifluoroacetyl)amino]benzamide](/img/structure/B8783644.png)
